2-(Diethylamino)ethyl methacrylate
Overview
Description
2-(Diethylamino)ethyl methacrylate is a chemical compound known for its versatile applications in various fields. It is a clear, colorless liquid with a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is primarily used in the synthesis of polymers and copolymers, which exhibit unique properties such as pH sensitivity and temperature responsiveness .
Scientific Research Applications
2-(Diethylamino)ethyl methacrylate has a wide range of applications in scientific research:
Drug Delivery Systems: Its pH-sensitive properties make it suitable for use in drug delivery systems, where it can release drugs in response to changes in pH.
Gene Delivery: It is used in the formulation of gene delivery vectors due to its ability to form complexes with DNA and RNA.
Sensors and Membranes: Its unique properties are exploited in the development of sensors and membranes for various analytical applications.
Antibacterial Polymers: It is used in the synthesis of antibacterial polymers that are effective against a wide range of bacteria.
Mechanism of Action
Target of Action
2-(Diethylamino)ethyl methacrylate (DEAEMA) is a versatile compound that interacts with a variety of targets. Its primary targets are the surfaces and interfaces where it is applied, such as in the preparation of coatings, adhesives, and other materials . The compound’s reactive amino and methacrylate groups allow it to form bonds with these surfaces, enhancing adhesion and thermal stability .
Mode of Action
DEAEMA interacts with its targets through its reactive amino and methacrylate groups. The amino group can form ionic bonds, which can enhance cross-linking and the coloring performance of dyes and pigments . The methacrylate group, on the other hand, can undergo polymerization, allowing DEAEMA to form polymers or copolymers with other monomers .
Biochemical Pathways
For instance, it can enhance the heat resistance of coatings and increase the adhesion of adhesives . These effects are likely due to changes in the physical and chemical properties of the materials, such as increased cross-linking and improved interaction with dyes and pigments .
Result of Action
The action of DEAEMA results in enhanced properties of the materials it is incorporated into. For example, it can increase the adhesion and thermal stability of coatings, improve the coloring performance of dyes and pigments, and enhance the properties of adhesives . These effects are due to the compound’s ability to form bonds with surfaces and interfaces and to undergo polymerization .
Action Environment
The action of DEAEMA can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s reactivity and the properties of the resulting materials . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy . It is therefore important to consider these factors when using DEAEMA in industrial applications .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The product is then purified through distillation under reduced pressure to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of inhibitors such as hydroquinone monomethyl ether (MEHQ) is common to prevent unwanted polymerization during the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers.
Esterification and Transesterification: It can react with acids and alcohols to form esters and transesterified products.
Acid-Base Reactions: As an amine, it can neutralize acids to form salts and water.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used for neutralization.
Major Products Formed:
Comparison with Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethyl groups instead of diethyl groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of an amino group.
Uniqueness: 2-(Diethylamino)ethyl methacrylate is unique due to its combination of pH sensitivity and temperature responsiveness, which is not commonly found in similar compounds . This makes it particularly valuable in applications requiring responsive behavior to environmental changes.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIXRGNQPBQWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17212 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-82-8, 14314-78-4 (hydrochloride) | |
Record name | Poly[2-(diethylamino)ethyl methacrylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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DSSTOX Substance ID |
DTXSID4026713 | |
Record name | 2-(Diethylamino)ethyl methacrylate | |
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Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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Boiling Point |
BP: 80 °C at 10 mm Hg | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
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Density |
0.92 g/cu cm at 20 °C | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
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Vapor Pressure |
0.11 [mmHg] | |
Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
105-16-8, 25119-82-8 | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethylaminoethyl methacrylate | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |
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Record name | 2-(Diethylamino)ethyl methacrylate | |
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Record name | 2-(diethylamino)ethyl methacrylate | |
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Record name | DIETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
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Melting Point |
-65.5 °C (freezing point) | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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